![molecular formula C19H13F3N2O4 B7825892 methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate](/img/structure/B7825892.png)
methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate” is known as trichostatin A. It is a hydroxamic acid that has been widely studied for its biological activities, particularly as an inhibitor of histone deacetylase enzymes. This compound has significant implications in the fields of cancer research, epigenetics, and antimicrobial therapy.
准备方法
Synthetic Routes and Reaction Conditions
Trichostatin A can be synthesized through a multi-step process involving the following key steps:
Formation of the hydroxamic acid group: This involves the reaction of an appropriate ester with hydroxylamine under basic conditions.
Coupling reactions: The intermediate is then coupled with a substituted aromatic aldehyde to form the final product.
Purification: The crude product is purified using chromatographic techniques to obtain pure trichostatin A.
Industrial Production Methods
Industrial production of trichostatin A typically involves fermentation processes using specific strains of Streptomyces bacteria, which naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate trichostatin A.
化学反应分析
Types of Reactions
Trichostatin A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
Trichostatin A has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is employed in studies of gene expression and regulation due to its ability to inhibit histone deacetylases.
Medicine: Trichostatin A is investigated for its potential therapeutic effects in cancer treatment, as it can induce cell cycle arrest and apoptosis in cancer cells.
Industry: It is used in the development of new antimicrobial agents and as a tool in drug discovery.
作用机制
Trichostatin A exerts its effects primarily by inhibiting histone deacetylase enzymes. This inhibition leads to an increase in acetylation of histone proteins, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets include histone deacetylase enzymes, and the pathways involved are related to gene expression regulation and cell cycle control.
相似化合物的比较
Trichostatin A can be compared with other histone deacetylase inhibitors such as:
Vorinostat: Another hydroxamic acid with similar inhibitory effects on histone deacetylases.
Romidepsin: A cyclic peptide that also inhibits histone deacetylases but has a different chemical structure.
Panobinostat: A pan-histone deacetylase inhibitor with broader activity.
Trichostatin A is unique due to its specific structure and the particular histone deacetylase enzymes it targets, making it a valuable tool in epigenetic research and cancer therapy.
属性
IUPAC Name |
methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-27-17(25)12-4-2-3-11(9-12)15-8-7-14(28-15)6-5-13-10-16(19(20,21)22)24-18(26)23-13/h2-10H,1H3,(H,23,24,26)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAUCZVFOFUCD-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=CC3=CC(=NC(=N3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C/C3=CC(=NC(=N3)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
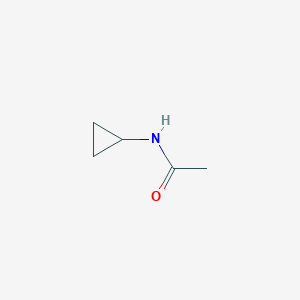
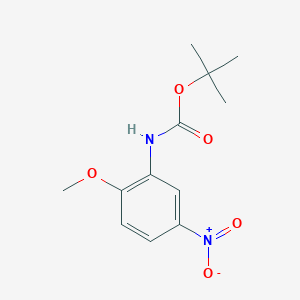
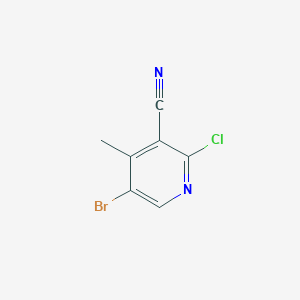
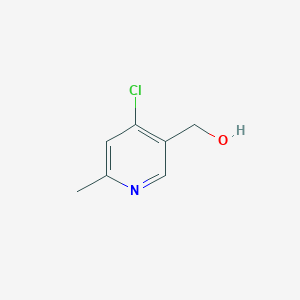
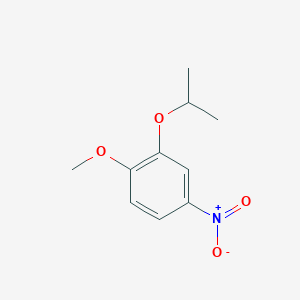
![[amino-(4-methoxyphenyl)methylidene]azanium;chloride](/img/structure/B7825831.png)
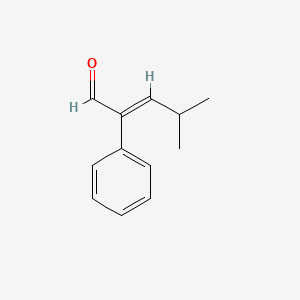
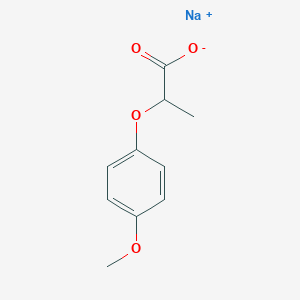
![[(5-ethyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B7825878.png)
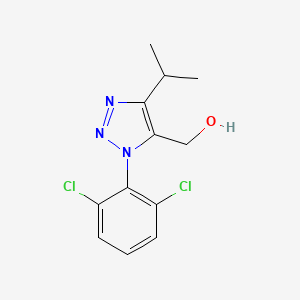
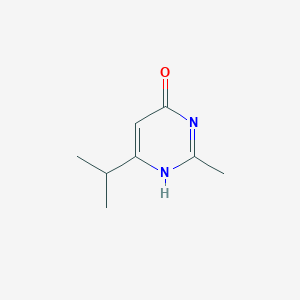
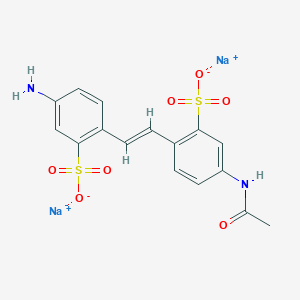
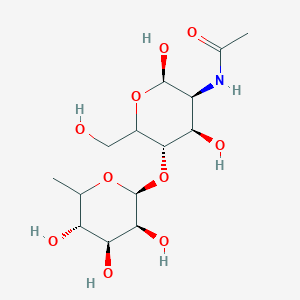
![[(3S,4R,5S,6Z)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B7825920.png)
